1-(Bromomethyl)-3-ethoxycyclobutane
Overview
Description
1-(Bromomethyl)-3-ethoxycyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group at the first position and an ethoxy group at the third position
Preparation Methods
The synthesis of 1-(Bromomethyl)-3-ethoxycyclobutane can be achieved through several routes. One common method involves the bromination of 3-ethoxycyclobutanemethanol using a brominating agent such as phosphorus tribromide or hydrobromic acid. The reaction typically proceeds under mild conditions, with the brominating agent being added to a solution of 3-ethoxycyclobutanemethanol in an inert solvent like dichloromethane. The mixture is then stirred at room temperature until the reaction is complete.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These reactors allow for precise control over reaction conditions, such as temperature and reagent concentration, which is crucial for scaling up the synthesis process.
Chemical Reactions Analysis
1-(Bromomethyl)-3-ethoxycyclobutane undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, making it a suitable candidate for substitution reactions. Common nucleophiles include hydroxide ions, alkoxide ions, and amines. For example, reacting this compound with sodium ethoxide can yield 1-(Ethoxymethyl)-3-ethoxycyclobutane.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes. For instance, treatment with a strong base like potassium tert-butoxide can result in the formation of 3-ethoxycyclobutene.
Oxidation Reactions: The ethoxy group can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Scientific Research Applications
1-(Bromomethyl)-3-ethoxycyclobutane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules. Its reactivity towards nucleophiles and bases makes it a valuable building block in organic chemistry.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require a cyclobutane scaffold.
Material Science: It is utilized in the preparation of polymers and other materials with specific properties, such as enhanced thermal stability or unique mechanical characteristics.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-ethoxycyclobutane in chemical reactions primarily involves the reactivity of the bromomethyl group. The bromine atom is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. In nucleophilic substitution, the nucleophile attacks the carbon atom bonded to the bromine, displacing the bromine atom and forming a new bond. In elimination reactions, the base abstracts a proton from a carbon atom adjacent to the bromomethyl group, leading to the formation of a double bond and the release of a bromide ion.
Comparison with Similar Compounds
1-(Bromomethyl)-3-ethoxycyclobutane can be compared to other bromomethyl-substituted cyclobutanes and ethoxy-substituted cyclobutanes:
1-(Bromomethyl)cyclobutane: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
3-Ethoxycyclobutanemethanol:
1-(Chloromethyl)-3-ethoxycyclobutane: Similar in structure but with a chlorine atom instead of a bromine atom, resulting in different reactivity and reaction conditions.
The unique combination of the bromomethyl and ethoxy groups in this compound provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(bromomethyl)-3-ethoxycyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-2-9-7-3-6(4-7)5-8/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVLJDYHZZEPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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